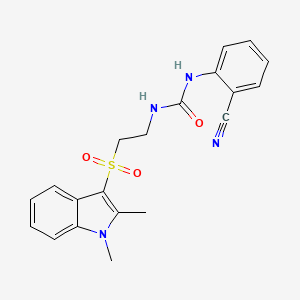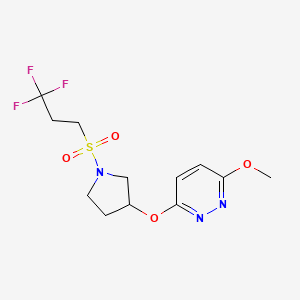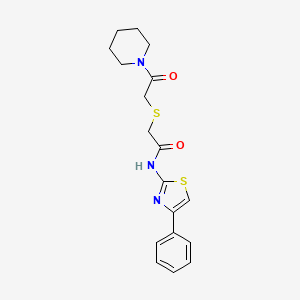![molecular formula C23H23FN6O B2607321 1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1206997-91-2](/img/structure/B2607321.png)
1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include looking at its spectral properties .Scientific Research Applications
Heterocyclic Synthesis
The compound has been studied in the context of synthesizing novel heterocyclic compounds. For example, it's used in creating a variety of heterocyclic derivatives like pyrazole, pyrimidine, and benzimidazolo[1,2-a]pyrimidine derivatives. These derivatives are synthesized via intramolecular cyclization of related compounds with amines and enaminone compounds, demonstrating the compound's utility in creating diverse chemical structures (Ho & Suen, 2013).
GPR39 Agonists
The compound is identified as a novel GPR39 agonist. It has been characterized for its signaling patterns compared to other GPR39-selective agonists. This discovery highlights the potential of such compounds in expanding the list of targets for kinase inhibitors, including G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).
Antibacterial Drug Metabolism
Studies have explored its metabolism, particularly in relation to novel antibacterial drugs like FYL-67. It helps in understanding the phase I metabolism of such drugs both in vivo and in vitro, contributing to the development of analytical methods for quantifying these compounds in biological samples (Sang et al., 2016).
Adenosine Receptor Probes
It serves as a base for developing molecular probes for the A2A adenosine receptor. These probes, including various derivatives of the compound, have shown high affinity and selectivity, aiding in pharmacological research related to adenosine receptors (Kumar et al., 2011).
Antibacterial Activity
The compound is used in synthesizing antibacterial agents with expanded activity against Gram-negative organisms. It's been instrumental in creating azolylphenyl oxazolidinone derivatives with notable activity against pathogens like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
Kilogram-Scale Synthesis
The compound has been synthesized on a large scale as part of developing environmentally benign and cost-effective routes for preparing novel oxazolidinone antibacterial candidates. This illustrates its role in practical, large-scale pharmaceutical synthesis (Yang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-morpholin-4-yl-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-16(17-5-3-2-4-6-17)26-23-27-21(29-11-13-31-14-12-29)20-15-25-30(22(20)28-23)19-9-7-18(24)8-10-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOPDJURMBKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

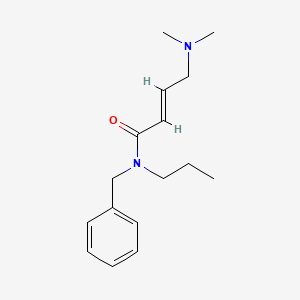
![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)
![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)
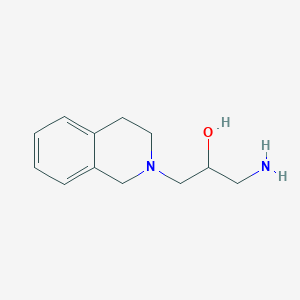
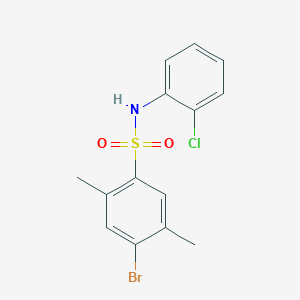
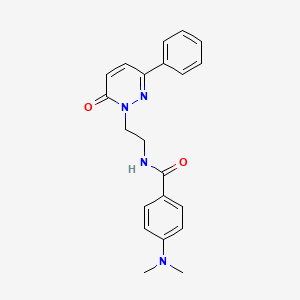
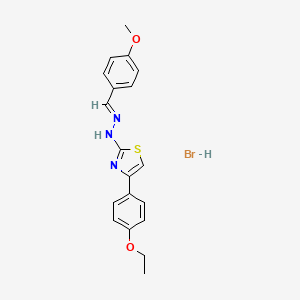
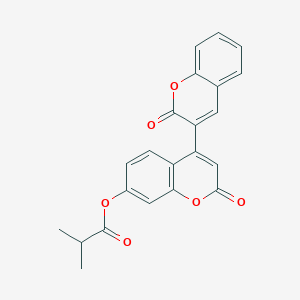
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
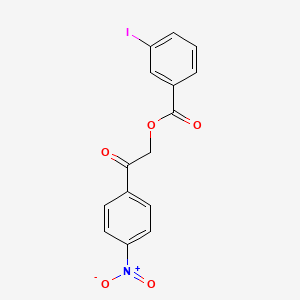
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
